REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=2[Cl:19])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:19][C:13]1[CH:14]=[C:15]([CH3:18])[CH:16]=[CH:17][C:12]=1[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
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Name
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|
Quantity
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728 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester
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Quantity
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337 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C=1C(=CC=CC1)C1=C(C=C(C=C1)C)Cl
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Name
|
|
Quantity
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728 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 80° C. for 2 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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activated carbon (17 g) was added
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Type
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STIRRING
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Details
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the mixture was stirred overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The activated carbon was filtered off
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Type
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WASH
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Details
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washed with 50 v/v % ethanol-water (200 ml)
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Type
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ADDITION
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Details
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The filtrate was acidified by dropwise addition of acetic acid (500 ml) at room temperature
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Type
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ADDITION
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Details
|
To this mixture, water (414 ml) was added dropwise at room temperature
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Type
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STIRRING
|
Details
|
the mixture was stirred for 2 hr
|
Duration
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2 h
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Type
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FILTRATION
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Details
|
This suspension was filtered
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Type
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WASH
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Details
|
the obtained solid was washed with 40 v/v % ethanol-water (250 ml)
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Type
|
CUSTOM
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Details
|
dried under reduced pressure at 80° C.
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=CC(=C1)C)C=1C(=CC=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |